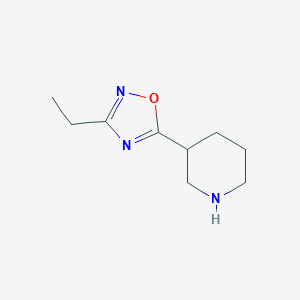

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

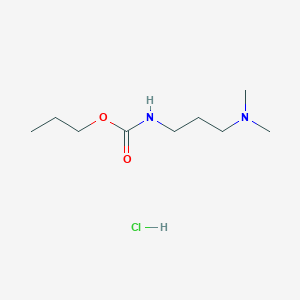

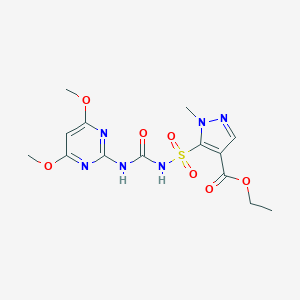

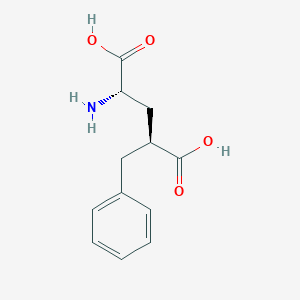

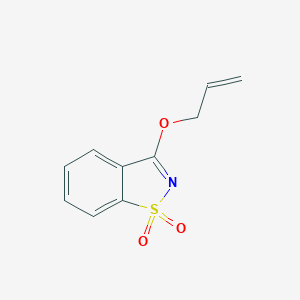

“3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the empirical formula C9H15N3O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which are part of the structure of the compound , has been a focus of attention for a long time . The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis

The molecular weight of “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine” is 181.23 . The structure of this compound includes a piperidine ring attached to an ethyl-substituted 1,2,4-oxadiazol ring .Wissenschaftliche Forschungsanwendungen

Anti-Infective Agents

The 1,2,4-oxadiazole moiety, which is present in “3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine”, has been synthesized by several research groups as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . The chemical intuitions provided in these studies can be used to design new chemical entities with potential anti-infective activity .

Drug Discovery

Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . These structures have gained momentum due to their versatility in the arsenal of drug discovery .

Anti-Tuberculosis Agents

The world has been affected from deadly infectious diseases including tuberculosis . The scarcity of curative action of antibiotics and anti-infective agents and complex genomic structure of microorganism has led to resistance among them leading to ineffectiveness of the currently used treatment regimen . The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These all facts have necessitated the urge of new chemical entities to act against these microorganisms .

Anti-Malarial Agents

Malaria is another deadly infectious disease that has affected most parts of the world . The development of new chemical entities to act against the causative agent of malaria, Plasmodium falciparum, is of utmost importance .

Anti-Chagas Disease Agents

Chagas disease or American trypanosomiasis is caused by Trypanosoma cruzi . The development of new chemical entities to act against this microorganism is also of great importance .

Anti-Coronavirus Agents

The recent severe acute respiratory syndrome coronavirus-2 (SARS CoV-2, caused by Coronavirus) has affected most parts of the world . The development of new chemical entities to act against this virus is of utmost importance .

Eigenschaften

IUPAC Name |

3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIODYOSZOJCLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601012 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine | |

CAS RN |

139269-06-0 |

Source

|

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)